- Improved method of synthesis for calixarene ester derivatives, Huaxue Shiji, 2005, 27(2), 111-112

Cas no 97600-39-0 (4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester)

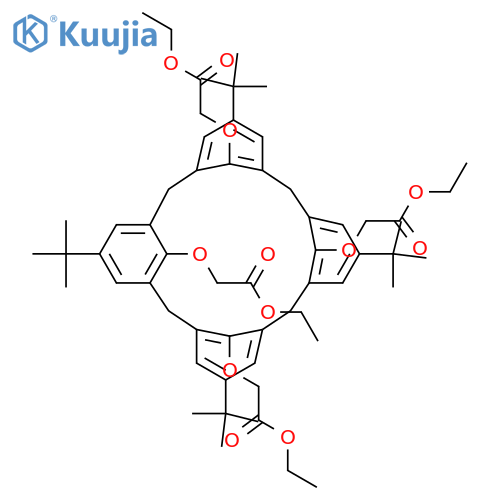

97600-39-0 structure

Produktname:4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester

- Tetraethyl 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetate

- Sodium ionophore X

- 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetic Acid Tetraethyl Ester

- aacetate

- C60H80O12

- BBL102985

- STL556794

- ABP001035

- X3580

- p-tert-Butylcalix[4]arene tetrakis(ethyl acetate)

- 600T390

- Sodium ionophore X, Selectophore(TM), function tested

- 4-t-butylcalix[4]arene-tetraacetic acid tetraethyl ester

- 4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC

- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosane, acetic acid deriv. (ZCI)

- 4-tert-Butyl calix[4]arene-O,O′,O′′,O′′′-tetraacetic acid tetraethyl ester

- 4-tert-Butylcalix[4]arenetetra-O-acetic acid tetraethyl ester

- 4-tert-Butylcalix[4]arenetetraacetic acid tetraethyl ester

- 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[4]arene

- CALX-B 4EA

- tert-Butyl calix[4]arenetetraacetic acid tetraethyl ester

- Tetrakis[(4-tert-butyl-2-methylenephenoxy)ethyl acetate]

- 4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester

-

- MDL: MFCD00145373

- Inchi: 1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3

- InChI-Schlüssel: HZHADWCIBZZJNV-UHFFFAOYSA-N

- Lächelt: O=C(COC1C2CC3C(OCC(OCC)=O)=C(CC4C(OCC(OCC)=O)=C(CC5C(OCC(OCC)=O)=C(CC=1C=C(C(C)(C)C)C=2)C=C(C(C)(C)C)C=5)C=C(C(C)(C)C)C=4)C=C(C(C)(C)C)C=3)OCC

Berechnete Eigenschaften

- Genaue Masse: 992.56500

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 12

- Schwere Atomanzahl: 72

- Anzahl drehbarer Bindungen: 24

- Komplexität: 1420

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- XLogP3: 15.4

- Topologische Polaroberfläche: 142

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Nicht verfügbar

- Dichte: 0.9747 (rough estimate)

- Schmelzpunkt: 152.0 to 157.0 deg-C

- Siedepunkt: 788.39°C (rough estimate)

- Brechungsindex: 1.7500 (estimate)

- PSA: 142.12000

- LogP: 11.32080

- Löslichkeit: Nicht verfügbar

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Sicherheitshinweise: S22-S24/25

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01443-50mg |

4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC ACID TETRAETHYL ESTER |

97600-39-0 | - | 50mg |

¥4558.0 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 71747-50MG |

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester |

97600-39-0 | 50mg |

¥4011.82 | 2024-12-25 | ||

| eNovation Chemicals LLC | D756905-25g |

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester |

97600-39-0 | 96.0% | 25g |

$7790 | 2023-05-17 | |

| abcr | AB151011-1g |

5,11,17,23-p-tert.Butyl-25,26,27,28-tetrakis-[(ethoxycarbonyl)methoxy]-calix[4]arene, 90%; . |

97600-39-0 | 90% | 1g |

€535.10 | 2024-04-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252202-200mg |

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester, |

97600-39-0 | ≥96% | 200mg |

¥790.00 | 2023-09-05 | |

| Aaron | AR0034UC-25g |

4-Tert-Butylcalix[4]Arene-Tetraacetic Acid Tetraethyl Ester |

97600-39-0 | 97% | 25g |

$201.00 | 2025-01-21 | |

| Ambeed | A123445-5g |

Tetraethyl 2,2',2'',2'''-((15,35,55,75-tetra-tert-butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetraacetate |

97600-39-0 | 97% | 5g |

$63.0 | 2025-02-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT9398-250mg |

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxo-ethoxy)-25-pentacyclo[19.3.1.1³⁷.1⁹¹³.1¹⁵¹⁹]octacosa-1(25),3,5,7(26),9(27),10,12,15(28),16,18,21,23-dodecaenyl]oxy]acetate |

97600-39-0 | 97% | 250mg |

¥720.0 | 2024-04-15 | |

| A2B Chem LLC | AB45144-1g |

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester |

97600-39-0 | 97% | 1g |

$17.00 | 2024-07-18 | |

| 1PlusChem | 1P0034M0-1g |

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester |

97600-39-0 | 97% | 1g |

$18.00 | 2025-02-19 |

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Potassium carbonate , Potassium iodide Solvents: Acetone ; 0.5 h, reflux

1.2 4 d, reflux

1.2 4 d, reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt → reflux; 5 d, reflux

Referenz

- Efficient Synthesis of Water-Soluble Calixarenes Using Click Chemistry, Organic Letters, 2005, 7(6), 1035-1037

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate , Sodium iodide Solvents: Acetone

Referenz

- Selective extraction of Ga(III) with p-t-butylcalix[4]arene tetrahydroxamic acid, Solvent Extraction Research and Development, 2015, (2015), 25-35

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1.5 h, 67 °C

Referenz

- Electrografting of calix[4]arenediazonium salts to form versatile robust platforms for spatially controlled surface functionalization, Nature Communications, 2012, ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone

1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water

1.3 Solvents: Dichloromethane

1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water

1.3 Solvents: Dichloromethane

Referenz

- A convenient approach of preparation of calix[4]arenes bearing ester pendants, Hecheng Huaxue, 2000, 8(2), 151-154

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone

Referenz

- Synthesis, x-ray crystal structures, and cation-binding properties of alkyl calixaryl esters and ketones, a new family of macrocyclic molecular receptors, Journal of the American Chemical Society, 1989, 111(23), 8681-91

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux

1.2 10 h, reflux

1.2 10 h, reflux

Referenz

- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol, Jingxi Yu Zhuanyong Huaxuepin, 2011, 19(10), 16-18

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: Acetone ; reflux

Referenz

- Novel anion receptors based on thiacalix[4]arene derivatives, Tetrahedron, 2004, 60(50), 11383-11390

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 d, reflux

Referenz

- Solvent-Tunable Binding of Hydrophilic and Hydrophobic Guests by Amphiphilic Molecular Baskets, Journal of Organic Chemistry, 2005, 70(19), 7585-7591

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 1 h, rt

1.2 16 h, rt

1.2 16 h, rt

Referenz

- N-Alkyl calix[4]azacrowns for the selective extraction of uranium, Dalton Transactions, 2018, 47(41), 14594-14603

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 20 h, 570 °C

Referenz

- Luminescent behavior of pyrene-allied calix[4]arene for the highly pH-selective recognition and determination of Zn2+, Hg2+ and I-via the CHEF-PET mechanism: computational experiment and paper-based device, New Journal of Chemistry, 2019, 43(25), 9855-9864

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; rt; rt → 60 °C; 5 - 6 h, 60 °C

Referenz

- Preparation of calixarene derivatives having ethoxycarbonylmethoxy group, Japan, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; rt; 24 h, reflux; 7 d, reflux

Referenz

- Preparation and investigation of temperature-responsive calix[4]arene-based molecular gels, RSC Advances, 2017, 7(45), 28476-28482

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 90 min, 67 °C

Referenz

- Materials graft-coated with amino-functionalized calixarenes directly anchored to the surface of the material, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 20 h, 57 °C

Referenz

- Design, synthesis and characterization of quinoline-pyrimidine linked calix[4]arene scaffolds as anti-malarial agents, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2016, 84(1-2), 173-178

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone

Referenz

- Calix[4]arenes with narrow rim 2-mercaptoethoxy substituents as potential precursor molecules for metallacages and sensors, Inorganica Chimica Acta, 2000, , 300-302

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 22 h, reflux

Referenz

- Low-generation dendrimers with a calixarene core and based on a chiral C2-symmetric pyrrolidine as imino sugar mimics, Beilstein Journal of Organic Chemistry, 2012, 8, 951-957

Synthetic Routes 18

Reaktionsbedingungen

1.1 Catalysts: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux

1.2 12 h, reflux

1.2 12 h, reflux

Referenz

- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol, Huaxue Shiji, 2007, 29(12), 716-718

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate ; 1 h, reflux

1.2 24 h, reflux

1.2 24 h, reflux

Referenz

- Preparation of calixarene-based peptide conformation mimetics and their biological activity, World Intellectual Property Organization, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 1 h, reflux

1.2 12 h, reflux

1.2 12 h, reflux

Referenz

- Synthesis of sulfur containing calix[4]arene derivatives, Jingxi Yu Zhuanyong Huaxuepin, 2009, 17(19), 23-24

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Raw materials

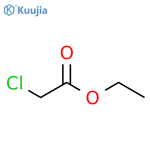

- Ethyl bromoacetate

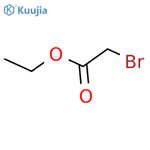

- ethyl 2-chloroacetate

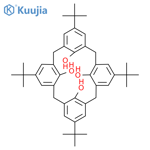

- 4-tert-Butylcalix4arene

- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol, 5,11,17,23-tetrakis(1,1-

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preparation Products

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Verwandte Literatur

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161

97600-39-0 (4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester) Verwandte Produkte

- 97600-45-8(Acetic acid,2,2',2'',2''',2'''',2'''''-[heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexaylhexakis(oxy)]hexakis-,1,1',1'',1''',1'''',1'''''-hexaethyl ester)

- 865197-75-7(methyl 2-(2Z)-2-({4-methyl(phenyl)sulfamoylbenzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 923505-16-2(7-tert-butyl-1,3-dimethyl-8-pentyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 32635-81-7(N-Nitroso Betahistine)

- 2229294-33-9(3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol)

- 1806746-37-1(Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate)

- 2138139-01-0(2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro-)

- 2640844-04-6(4-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)

- 2172494-34-5(4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,6-difluorobenzoic acid)

- 896361-90-3(benzyl N-2-(2H-1,3-benzodioxol-5-yl)-2-4-(4-fluorophenyl)piperazin-1-ylethylcarbamate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97600-39-0)4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester

Reinheit:99%

Menge:25g

Preis ($):203.0